molecular formula C27H21N3O4S B2418704 4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID CAS No. 866340-62-7

4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID

Cat. No.: B2418704
CAS No.: 866340-62-7
M. Wt: 483.54
InChI Key: KLWFHABIFZDDIZ-UHFFFAOYSA-N
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Description

4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno[2,3-d]pyrimidine core, which is fused with a benzoic acid moiety through a thioacetyl linkage.

Preparation Methods

The synthesis of 4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno[2,3-d]pyrimidine core. Common reagents used in this step include aldehydes, amines, and catalysts such as acids or bases.

    Thioacetylation: The chromeno[2,3-d]pyrimidine core is then subjected to thioacetylation using thioacetic acid or its derivatives. This step introduces the thioacetyl group into the molecule.

    Coupling with Benzoic Acid: The final step involves the coupling of the thioacetylated chromeno[2,3-d]pyrimidine with benzoic acid or its derivatives. This step is typically carried out using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The thioacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.

    Biological Studies: Researchers use this compound to study its effects on cellular processes and molecular pathways. It is often used in assays to investigate its mechanism of action and potential targets.

    Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID can be compared with other similar compounds, such as:

    Chromeno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may have similar biological activities but with varying potency and selectivity.

    Thioacetylated Compounds: Compounds with thioacetyl groups may exhibit similar chemical reactivity and biological properties. the presence of different core structures can lead to differences in their overall effects.

    Benzoic Acid Derivatives: These compounds contain the benzoic acid moiety and may have similar applications in medicinal chemistry and industrial processes.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

4-[[2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-16-7-12-22-19(13-16)14-21-25(34-22)29-24(17-5-3-2-4-6-17)30-26(21)35-15-23(31)28-20-10-8-18(9-11-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWFHABIFZDDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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